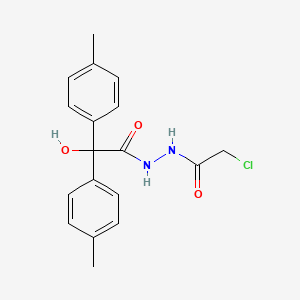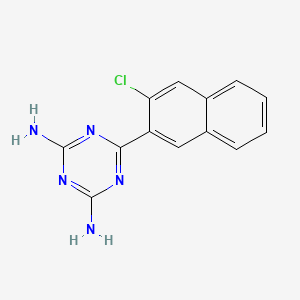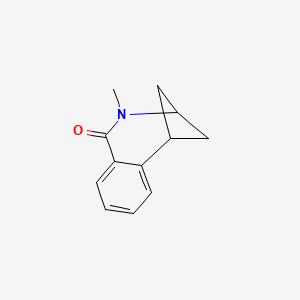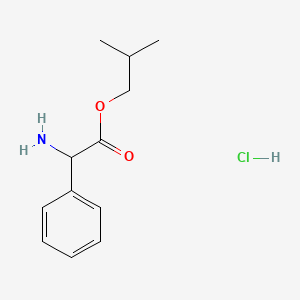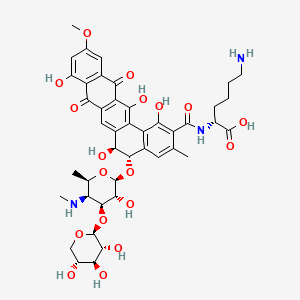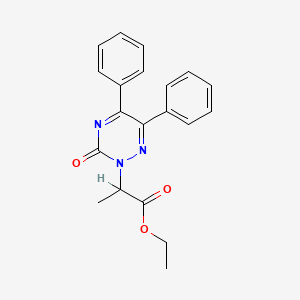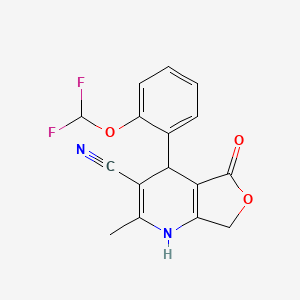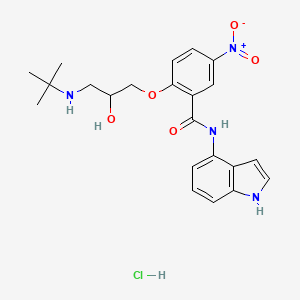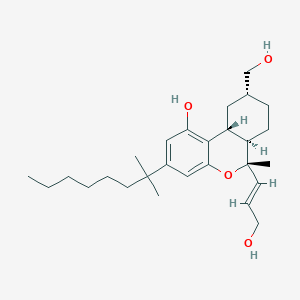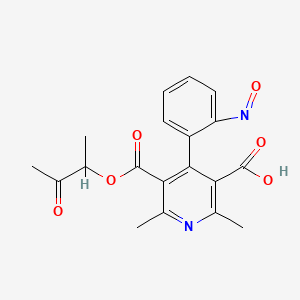
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt is a complex organic compound It is characterized by the presence of a propanoic acid moiety linked to an imidazole ring, which is further substituted with an 8-heptadecenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt typically involves multiple steps. One common approach is the reaction of 8-heptadecenylamine with ethylene oxide to form 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as potassium hydroxide to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and membrane interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 8-heptadecenyl group can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, sodium salt
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, calcium salt
Uniqueness
The potassium salt of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)- is unique due to its specific ionic interactions and solubility properties. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different biological activities and solubility in various solvents, making it suitable for specific applications.
Propriétés
Numéro CAS |
74051-85-7 |
|---|---|
Formule moléculaire |
C25H45KN2O3 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
potassium;3-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9+; |
Clé InChI |
OGFNOYRPSLAVIQ-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


